The synthesis of (2R)-Eriodictyol can be achieved through both chemical synthesis and biosynthetic pathways using microbial hosts. One notable method involves the biosynthesis from l-tyrosine in Escherichia coli. This process utilizes several key enzymes: tyrosine ammonia lyase (TAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), and flavonoid 3′-hydroxylase (F3′H) .
The biosynthetic pathway begins with l-tyrosine being converted into naringenin through a series of enzymatic reactions. Subsequently, naringenin is transformed into eriodictyol via the action of F3′H and cytochrome P450 reductase (CPR). This method has been optimized to increase yield significantly by enhancing malonyl-CoA availability and balancing gene expression levels within the microbial system .
The molecular formula for (2R)-Eriodictyol is C₁₅H₁₂O₆, with a molecular weight of approximately 288.25 g/mol . The compound features multiple hydroxyl groups at positions 3', 4', 5, and 7 on the flavanone structure. The IUPAC name is (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-4-one. Its structural representation includes three rings typical of flavonoids and can be depicted using various chemical notation systems such as SMILES and InChI .
Eriodictyol participates in various chemical reactions typical for flavonoids. It can undergo oxidation and reduction reactions due to its hydroxyl groups. For example, it can be oxidized to form flavonoid quinones under certain conditions . Additionally, eriodictyol can act as an antioxidant by scavenging free radicals due to its phenolic structure. Its metabolic pathways also involve conjugation reactions leading to glucuronides or sulfates for enhanced solubility and excretion from the body .
The pharmacological activities of (2R)-Eriodictyol are attributed to its ability to modulate various cellular signaling pathways. It exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). Furthermore, it has demonstrated antioxidant properties by reducing oxidative stress through the scavenging of reactive oxygen species . Eriodictyol's mechanism also includes potential neuroprotective effects by promoting neuronal survival and reducing apoptosis in neurodegenerative conditions .
(2R)-Eriodictyol is a solid compound with a melting point ranging from 264 to 270 °C. It is slightly soluble in water (approximately 0.366 mg/mL at 20 °C) but more soluble in organic solvents due to its lipophilic nature . The compound has a logP value of about 2.15, indicating moderate lipophilicity suitable for biological membranes. Its polar surface area is approximately 107.22 Ų, which contributes to its bioavailability profile .
The compound adheres to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties for oral bioavailability. It has six hydrogen bond acceptors and four hydrogen bond donors .
(2R)-Eriodictyol has garnered attention for its diverse applications in pharmaceuticals due to its health benefits. It exhibits cardioprotective properties by improving endothelial function and reducing cholesterol levels. Additionally, it shows promise in managing diabetes and obesity by enhancing insulin sensitivity . Its antioxidant capacity makes it valuable in cosmetic formulations aimed at skin protection against oxidative damage.
Furthermore, ongoing research explores its potential use in treating neurodegenerative diseases due to its neuroprotective effects . As a result of its wide-ranging therapeutic applications, eriodictyol is being investigated for incorporation into dietary supplements and functional foods aimed at promoting health and well-being.
Yarrowia lipolytica has emerged as a premier platform for de novo (2R)-eriodictyol biosynthesis due to its intrinsically high flux through acetyl-CoA and malonyl-CoA – essential precursors for flavonoid synthesis. Engineered strains achieve remarkable titers by integrating codon-optimized plant-derived genes: tyrosine ammonia-lyase (TAL) converts L-tyrosine to p-coumaric acid; 4-coumarate-CoA ligase (4CL) activates it to coumaroyl-CoA; chalcone synthase (CHS) and chalcone isomerase (CHI) yield naringenin; and flavone 3′-hydroxylase/cytochrome P450 reductase (F3′H/CPR) catalyzes the ortho-hydroxylation to (2R)-eriodictyol [2] [3]. Recent engineering enabled a record 6.8 g/L (2R)-eriodictyol in fed-batch fermentation via promoter optimization, gene copy number amplification, and disruption of competitive pathways [2].
Corynebacterium glutamicum, a GRAS bacterium, utilizes a similar pathway but addresses P450 expression challenges through a bacterial hydroxylase bypass. Instead of plant F3′H, engineered strains express Escherichia coli HpaBC (4-hydroxyphenylacetate 3-hydroxylase), a two-component flavin-dependent system converting naringenin directly to (2R)-eriodictyol [1] [4]. This circumvented cytochrome P450 solubility issues, achieving 14.10 mg/L eriodictyol from tyrosine. Malonyl-CoA supply was enhanced using Rhizobium trifolii MatBC (malonate transporter and ligase), boosting precursor availability [8].
Table 1: Microbial Host Performance for (2R)-Eriodictyol Biosynthesis
Host | Key Pathway Modifications | Titer | Precursor |
---|---|---|---|
Y. lipolytica | F3′H/CPR fusion, 8-gene integration, NADPH regeneration | 6.8 g/L | Glucose (de novo) |
C. glutamicum | HpaBC hydroxylase, MatBC malonyl-CoA enhancement | 14.10 mg/L | L-Tyrosine |
E. coli | tF3′H-tCPR fusion, ACC/acetyl-CoA synthase overexpression | 107 mg/L | L-Tyrosine |
Flavonoid 3′-hydroxylation by F3′H demands substantial NADPH. In Y. lipolytica, cofactor limitation was alleviated by:
De novo synthesis from glucose requires balancing six enzymatic steps:
Functional P450 expression remains critical for ortho-hydroxylation. Key innovations include:
Table 2: P450 Engineering Approaches for Enhanced (2R)-Eriodictyol Production
Strategy | Host | Improvement | Reference |
---|---|---|---|
Truncated F3′H-CPR fusion | E. coli | 203% yield increase | [10] |
Hp4d-CPR / TEF1-F3′H | Y. lipolytica | Balanced heme utilization | [2] |
F87L/A330V F3′H mutant | S. cerevisiae | 3.2× activity boost | [2] |
Competition for precursors creates bottlenecks:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7